molecular formula C13H8FN B8382498 3-Cyano-4-fluorobiphenyl

3-Cyano-4-fluorobiphenyl

Cat. No.: B8382498
M. Wt: 197.21 g/mol
InChI Key: OJZCIVWQGRRLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-fluorobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a nitrile group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Cyano-4-fluorobiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-fluorobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation.

    Coupling Reactions: Boron reagents and palladium catalysts are commonly used

Major Products

Scientific Research Applications

3-Cyano-4-fluorobiphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-fluorobiphenyl is unique due to its combination of a fluorine atom and a nitrile group on a biphenyl scaffold. This unique structure imparts specific chemical reactivity and physical properties, making it valuable for a variety of applications in research and industry .

Properties

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-5-phenylbenzonitrile

InChI

InChI=1S/C13H8FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H

InChI Key

OJZCIVWQGRRLAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-fluorobenzonitrile (53) (500 mg, 2.54 mmol) was coupled to phenylboronic acid (335 mg, 2.75 mmol) with Cs2CO3 (1.63 g, 5.00 mmol) in toluene (4 mL) in a microwave at 140° C. for 30 minutes. Water was added and the organics extracted several times with EtOAc, dried (MgSO4), filtered and the solvent concentrated in vacuo. The crude product was purified by Flash Master Jones Chromatography using a 25 g silica cartridge and eluting with 10% EtOAc in heptane to yield the title compound. Yield: 375 mg, 76%; LC-MS tr 1.63 min; HPLC Purity: 97%; MS (ES+) m/z not detectable (M+H)
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500 mg
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335 mg
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Cs2CO3
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1.63 g
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4 mL
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Synthesis routes and methods II

Procedure details

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